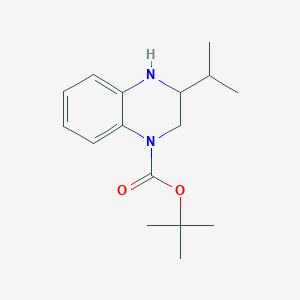

tert-butyl 3-isopropyl-3,4-dihydroquinoxaline-1(2H)-carboxylate

Description

"tert-Butyl 3-isopropyl-3,4-dihydroquinoxaline-1(2H)-carboxylate" is a bicyclic heteroaromatic compound featuring a partially saturated quinoxaline core. The molecule is substituted with a tert-butyl carboxylate group at the 1-position and an isopropyl group at the 3-position. This structure positions it within a class of compounds explored for pharmaceutical applications, particularly as intermediates in the synthesis of histone deacetylase (HDAC) inhibitors . The tert-butyl ester acts as a protective group, enhancing stability during synthetic processes, while the isopropyl substituent introduces steric effects that may influence reactivity and binding properties.

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

tert-butyl 3-propan-2-yl-3,4-dihydro-2H-quinoxaline-1-carboxylate |

InChI |

InChI=1S/C16H24N2O2/c1-11(2)13-10-18(15(19)20-16(3,4)5)14-9-7-6-8-12(14)17-13/h6-9,11,13,17H,10H2,1-5H3 |

InChI Key |

CSTZHQCHFWHXFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CN(C2=CC=CC=C2N1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-isopropyl-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions involving tert-butyl alcohol and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoxaline derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinoxaline core are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halides, acids, and bases under various conditions.

Major Products Formed

Oxidation: Quinoxaline N-oxides and other oxidized derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity and stability.

Biology

Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes and receptors.

Biological Probes: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

Medicine

Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Diagnostic Tools: The compound can be used in diagnostic assays to detect specific biomolecules.

Industry

Chemical Synthesis: It serves as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-isopropyl-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of 3,4-dihydroquinoxaline-1(2H)-carboxylates, which vary in substituents and saturation. Key structural analogs include:

tert-Butyl 4-[4-(methoxycarbonyl)benzyl]-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (19) Substituents: A 4-(methoxycarbonyl)benzyl group at position 4 and a ketone at position 3. Synthesis: Prepared via NaH-mediated alkylation in DMF, yielding an 89% isolated product . Reactivity: The ketone at position 3 may enable further functionalization (e.g., reduction or nucleophilic addition), unlike the isopropyl group in the target compound.

tert-Butyl 6-nitro-3,4-dihydroquinoxaline-1(2H)-carboxylate Substituents: A nitro group at position 4. Synthesis: Reacted with acryloyl chloride in CH$2$Cl$2$, followed by Amberlyst A26(OH) resin treatment . Reactivity: The electron-withdrawing nitro group enhances susceptibility to nucleophilic aromatic substitution (SNAr), contrasting with the sterically bulky isopropyl group in the target compound.

7-Nitro-3,4-dihydroquinoxaline-1(2H)-carboxylic esters Substituents: Nitro group at position 5. Synthesis: Synthesized via tandem reductive amination-SNAr reactions . Reactivity: Positional isomerism (6- vs. 7-nitro) alters electronic distribution and regioselectivity in subsequent reactions.

Biological Activity

tert-butyl 3-isopropyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is a compound belonging to the quinoxaline family, which has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H24N2O2

- CAS Number : 1354963-06-6

- Structure : The compound features a quinoxaline core with a tert-butyl and isopropyl substituent, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can modulate enzyme activity and receptor interactions, potentially leading to therapeutic effects.

Biological Activities

Research has indicated several promising biological activities for this compound:

- Antimicrobial Activity : Quinoxaline derivatives have shown significant antimicrobial properties against various pathogens. Studies suggest that modifications in the quinoxaline structure can enhance efficacy against resistant strains of bacteria and fungi.

- Anticancer Properties : Compounds in the quinoxaline family have been investigated for their anticancer potential. They may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of specific oncogenes and tumor suppressor genes.

- Neuroprotective Effects : Some studies suggest that quinoxaline derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound:

Structure-Activity Relationship (SAR)

The modification of substituents on the quinoxaline core significantly influences biological activity. For example, the presence of alkyl groups such as tert-butyl enhances solubility and bioavailability, while specific functional groups can improve potency against targeted pathogens or cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.